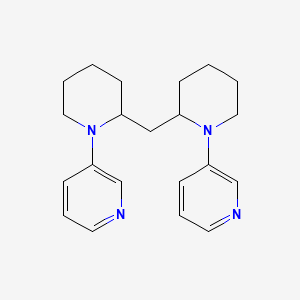
Bis(1-(pyridin-3-yl)piperidin-2-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-(pyridin-3-yl)piperidin-2-yl)methane is a compound that features a piperidine ring fused with a pyridine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-(pyridin-3-yl)piperidin-2-yl)methane typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the use of a base to facilitate the reaction between the pyridine and piperidine rings . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(1-(pyridin-3-yl)piperidin-2-yl)methane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Bis(1-(pyridin-3-yl)piperidin-2-yl)methane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(1-(pyridin-3-yl)piperidin-2-yl)methane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Pyridine: A six-membered ring containing one nitrogen atom, commonly used as a precursor in organic synthesis.
Imidazo[1,2-a]pyridine: A fused ring system with potential biological activities.
Uniqueness
Bis(1-(pyridin-3-yl)piperidin-2-yl)methane is unique due to its specific structure, which combines the properties of both piperidine and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C21H28N4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-[2-[(1-pyridin-3-ylpiperidin-2-yl)methyl]piperidin-1-yl]pyridine |
InChI |
InChI=1S/C21H28N4/c1-3-13-24(20-9-5-11-22-16-20)18(7-1)15-19-8-2-4-14-25(19)21-10-6-12-23-17-21/h5-6,9-12,16-19H,1-4,7-8,13-15H2 |
InChI Key |
FUIWADGVCMTZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2CCCCN2C3=CN=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















